molecular formula C7H14ClNO2S B8216900 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide hydrochloride

2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide hydrochloride

Cat. No.: B8216900
M. Wt: 211.71 g/mol
InChI Key: BFNLPVOJSDHSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO₂S. It is a spirocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing both sulfur and nitrogen atoms. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide hydrochloride involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form bonds with various biomolecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Similar Compounds

  • 2-thia-6-azaspiro[3.5]nonane 2,2-dioxide hydrochloride
  • 2-thia-7-azaspiro[3.5]nonane 2,2-dioxide hydrochloride
  • 2lambda6-thiaspiro[3.5]nonane-2,2,7-trione

Uniqueness

2-Thia-5-azaspiro[3.5]nonane 2,2-dioxide hydrochloride is unique due to its specific spirocyclic structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

2λ6-thia-5-azaspiro[3.5]nonane 2,2-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S.ClH/c9-11(10)5-7(6-11)3-1-2-4-8-7;/h8H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNLPVOJSDHSBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC2(C1)CS(=O)(=O)C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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